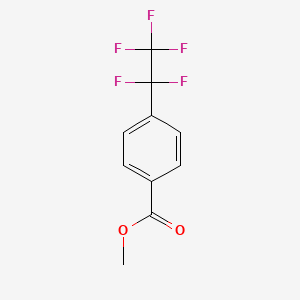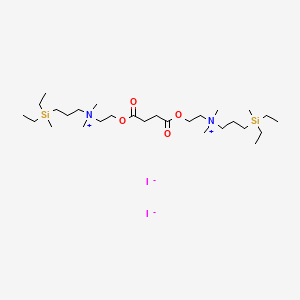
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide is a complex organosilicon compound It is characterized by the presence of multiple functional groups, including oxo, azonia, and silaheptadecan moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include organosilicon precursors, amines, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the development of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, 3,3-diethyl-N,N,7,7-tetramethyl-11,14-dioxo-N-[3-(triethylsilyl)propyl]-, diiodide
- N-(3,3-diethyl-7,7-dimethyl-11,14-dioxo-10,15-dioxa-7-azonia-3-silaheptadecan-17-yl)-N,N-dimethyl-3-(triethylsilyl)propan-1-aminium diiodide .
Uniqueness
The uniqueness of 10,15-Dioxa-7-azonia-3-silaheptadecan-17-aminium, N-(3-(diethylmethylsilyl)propyl)-11,14-dioxo-3-ethyl-N,N,3,7,7-pentamethyl-, diiodide lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These properties make it suitable for specialized applications in various scientific fields .
Propiedades
Número CAS |
95521-10-1 |
|---|---|
Fórmula molecular |
C28H62I2N2O4Si2 |
Peso molecular |
800.8 g/mol |
Nombre IUPAC |
3-[diethyl(methyl)silyl]propyl-[2-[4-[2-[3-[diethyl(methyl)silyl]propyl-dimethylazaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C28H62N2O4Si2.2HI/c1-11-35(9,12-2)25-15-19-29(5,6)21-23-33-27(31)17-18-28(32)34-24-22-30(7,8)20-16-26-36(10,13-3)14-4;;/h11-26H2,1-10H3;2*1H/q+2;;/p-2 |
Clave InChI |
BAWOFLKFCAIERH-UHFFFAOYSA-L |
SMILES canónico |
CC[Si](C)(CC)CCC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CCC[Si](C)(CC)CC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


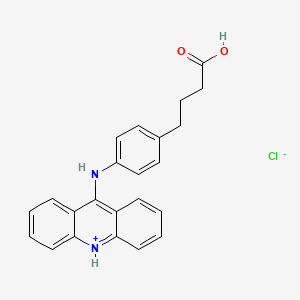

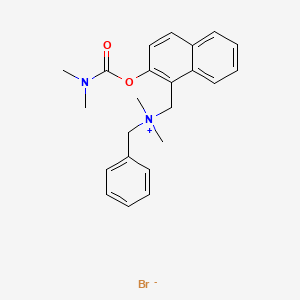
![Phosphonic acid, [iminobis(2,1-ethanediyliminomethylene)]bis-, N,N-bis(phosphonomethyl) deriv., sodium salt](/img/structure/B13773976.png)
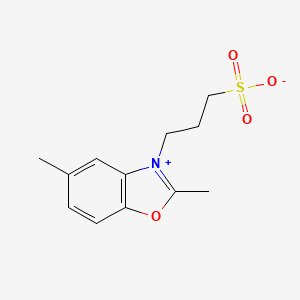

![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
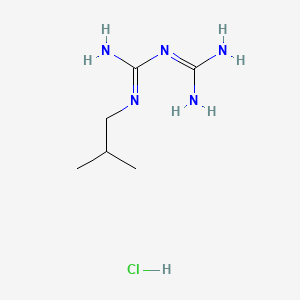
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)
